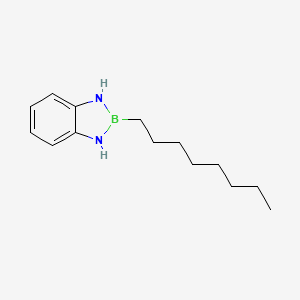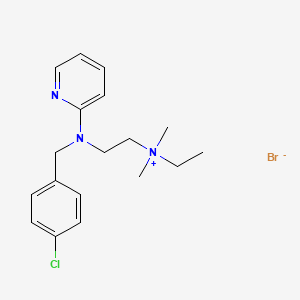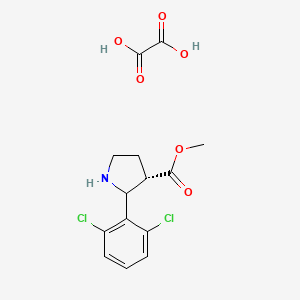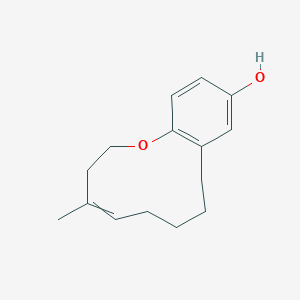![molecular formula C12H19N3O B12636377 [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)
[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine is an organic compound that belongs to the class of phenol ethers. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine ring, which is a six-membered nitrogen-containing aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine typically involves multi-step reactions. One common method involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine to form intermediate pyrrolidine derivatives . These intermediates are then further reacted under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyridine compounds .
Applications De Recherche Scientifique
[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The pyrrolidine ring enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Phenol ethers: Compounds such as ®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol
Uniqueness
What sets [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine apart is its unique combination of the pyrrolidine and pyridine rings, which confer distinct physicochemical properties and biological activities. This structural uniqueness makes it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C12H19N3O |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
[2-(2-pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C12H19N3O/c13-10-11-3-4-14-12(9-11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,10,13H2 |
Clé InChI |
CYMJKZHKFWVKOH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=NC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)

![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)


![N-(2-chloro-6-fluorobenzyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12636362.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)


